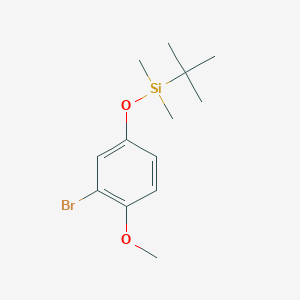

(3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-bromo-4-methoxyphenoxy)-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BrO2Si/c1-13(2,3)17(5,6)16-10-7-8-12(15-4)11(14)9-10/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBPSFFWSZBFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BrO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane synthesis protocol

An In-depth Technical Guide to the Synthesis of (3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane

Introduction: The Strategic Role of Silyl Ethers in Advanced Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within drug development, the judicious use of protecting groups is paramount. These molecular scaffolds temporarily mask reactive functional groups, preventing undesired side reactions and enabling complex chemical transformations elsewhere in the molecule. Among the most versatile and widely employed protecting groups for hydroxyl moieties are silyl ethers. The tert-butyldimethylsilyl (TBDMS or TBS) ether, in particular, represents an industry standard, offering a robust shield for alcohols and phenols that is stable across a wide array of reaction conditions yet can be selectively removed under mild protocols.[1][2]

This guide provides a comprehensive, field-proven protocol for the synthesis of This compound . This compound serves as a valuable intermediate, where the phenolic hydroxyl group of 3-Bromo-4-methoxyphenol is protected, allowing for subsequent chemical modifications at other positions of the aromatic ring, such as cross-coupling reactions at the bromide site. We will delve into the mechanistic underpinnings of the silylation reaction, provide a detailed, step-by-step experimental workflow, and offer expert insights into process optimization and troubleshooting.

Synthetic Strategy: Causality Behind Experimental Choices

The conversion of a phenol to its corresponding TBDMS ether is a cornerstone reaction in synthetic chemistry. The selection of reagents and conditions is critical for achieving high yields and purity.

The Silylating Agent: TBDMS-Cl

-

Why TBDMS-Cl? tert-Butyldimethylsilyl chloride (TBDMS-Cl) is the reagent of choice for this transformation. The bulky tert-butyl group attached to the silicon atom provides significant steric hindrance.[1] This steric bulk is the primary reason for the TBDMS group's enhanced stability compared to smaller silyl ethers like trimethylsilyl (TMS) ethers, which are highly susceptible to hydrolysis.[1][3] The TBDMS group is approximately 20,000 times more stable to acidic hydrolysis than a TMS group, making it resilient to a wide range of synthetic conditions, including chromatography, many oxidizing/reducing agents, and organometallic reagents.[2][4][5] For exceptionally hindered or unreactive phenols, the more electrophilic tert-butyldimethylsilyl triflate (TBDMS-OTf) can be employed, though it is more moisture-sensitive and requires strictly inert conditions.[4][6][7]

The Base: A Mechanistic Catalyst

-

The Role of Imidazole: While a simple amine base like triethylamine can be used to scavenge the HCl byproduct, imidazole is vastly superior and central to the highly reliable "Corey Protocol".[3] Imidazole plays a dual role: it acts as a base to deprotonate the phenol and, more importantly, it first reacts with TBDMS-Cl to form a highly reactive N-(tert-butyldimethylsilyl)imidazolium intermediate. This intermediate is a much more potent silylating agent than TBDMS-Cl itself, dramatically accelerating the reaction.[3][7]

The Solvent: A Rate-Determining Factor

-

DMF vs. DCM: The choice of solvent significantly impacts the reaction rate. While dichloromethane (DCM) can be used, silylations in this solvent are often sluggish and may require extended reaction times, sometimes overnight.[4][7] Polar aprotic solvents, particularly dimethylformamide (DMF), are known to catalyze the reaction and are the preferred choice for rapid and efficient conversions, often completing within 1-2 hours.[3][4][7]

Reaction Mechanism: The Silylation Pathway

The silylation of 3-Bromo-4-methoxyphenol with TBDMS-Cl and imidazole proceeds through the formation of a highly reactive silylating agent, as depicted below.

Caption: Reaction mechanism for imidazole-catalyzed TBDMS protection of a phenol.

Quantitative Data & Reagent Summary

For a representative 10 mmol scale synthesis, the following stoichiometry is recommended.

| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |

| 3-Bromo-4-methoxyphenol | C₇H₇BrO₂ | 203.03 | 1.0 | 10.0 | 2.03 g |

| TBDMS-Cl | C₆H₁₅ClSi | 150.72 | 1.2 | 12.0 | 1.81 g |

| Imidazole | C₃H₄N₂ | 68.08 | 2.5 | 25.0 | 1.70 g |

| Anhydrous DMF | C₃H₇NO | 73.09 | - | - | 20 mL |

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear checkpoints for reaction monitoring and purification.

1. Reaction Setup:

-

Place a magnetic stir bar into a 100 mL round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

To the flask, add 3-Bromo-4-methoxyphenol (2.03 g, 10.0 mmol) and imidazole (1.70 g, 25.0 mmol).

-

Add anhydrous DMF (20 mL) via syringe to dissolve the solids. Stir the solution until homogeneous.

2. Reagent Addition:

-

In a separate, dry vial, dissolve tert-butyldimethylsilyl chloride (1.81 g, 12.0 mmol) in anhydrous DMF (5 mL).

-

Cool the main reaction flask to 0 °C using an ice-water bath.

-

Slowly add the TBDMS-Cl solution to the stirred phenol/imidazole solution dropwise over 5-10 minutes.

3. Reaction Monitoring:

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluting with 10% Ethyl Acetate in Hexanes). The starting phenol is relatively polar, while the TBDMS-protected product is significantly less polar and will have a much higher Rf value. The reaction is typically complete within 1-3 hours.

4. Work-up and Extraction:

-

Once the starting material is consumed as judged by TLC, pour the reaction mixture into a separatory funnel containing 100 mL of diethyl ether (or ethyl acetate) and 100 mL of water.

-

Shake the funnel vigorously and allow the layers to separate.

-

Remove the aqueous layer and wash the organic layer sequentially with water (2 x 50 mL) and then brine (1 x 50 mL) to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

5. Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or low-melting solid.

-

Purify the crude material by flash column chromatography on silica gel.[6] Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate).

-

Expert Tip: Silyl ethers can occasionally hydrolyze on silica gel. If streaking or decomposition is observed on the TLC plate, the silica gel can be pre-treated by slurrying it with an eluent containing 1% triethylamine.[7]

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a pure compound.

Experimental Workflow Visualization

Sources

physicochemical properties of (3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane

An In-Depth Technical Guide to (3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane

Introduction

This compound is a bifunctional organosilane compound of significant interest in modern organic synthesis. It serves as a valuable building block, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates two key functional groups: a robust tert-butyldimethylsilyl (TBDMS) ether and a reactive aryl bromide. The TBDMS group provides a stable protecting shield for the phenolic hydroxyl group, allowing for selective reactions at other sites. Concurrently, the aryl bromide moiety acts as a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions.

This guide offers a comprehensive overview of the physicochemical properties, synthesis, reactivity, and synthetic applications of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage its unique chemical attributes for the construction of complex molecular architectures.

Compound Identification and Properties

Accurate identification and understanding of a compound's fundamental properties are critical for its effective use in research and development.

Chemical Identity

The compound is systematically identified by several names and registry numbers, ensuring unambiguous reference in scientific literature and chemical databases.

| Identifier | Value |

| IUPAC Name | (3-bromo-4-methoxyphenoxy)-tert-butyl-dimethylsilane[1] |

| CAS Number | 1133116-37-6[1] |

| Molecular Formula | C₁₃H₂₁BrO₂Si[1] |

| SMILES | CC(C)(C)(C)OC1=CC(=C(C=C1)OC)Br[1] |

| InChIKey | KKBPSFFWSZBFER-UHFFFAOYSA-N[1] |

Physicochemical Characteristics

The physicochemical properties of a compound govern its behavior in different solvents and reaction conditions, influencing its handling, reactivity, and purification. The data presented below are computed properties sourced from the PubChem database.

| Property | Value | Source |

| Molecular Weight | 317.29 g/mol | [1] |

| Monoisotopic Mass | 316.04942 Da | [1] |

| Topological Polar Surface Area | 18.5 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 4 | [1] |

Note: Experimental data for properties such as melting point and boiling point are not widely reported in the literature, which is common for specialized synthetic intermediates.

Synthesis and Purification

The synthesis of this compound is a straightforward and high-yielding process involving the protection of a phenolic hydroxyl group.

Synthetic Rationale and Workflow

The primary synthetic route involves the silylation of the precursor, 3-bromo-4-methoxyphenol[2][3]. The tert-butyldimethylsilyl (TBDMS) group is an ideal choice for protecting phenols due to its steric bulk, which confers stability across a wide range of reaction conditions (e.g., Wittig reactions, Grignard reactions, reductions), yet allows for clean removal under specific, mild conditions. The reaction is typically facilitated by a base, such as imidazole, which acts as a nucleophilic catalyst and acid scavenger.

Caption: Synthetic workflow for the silylation of 3-bromo-4-methoxyphenol.

Experimental Protocol: Silylation of 3-Bromo-4-methoxyphenol

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

Materials:

-

3-Bromo-4-methoxyphenol

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-4-methoxyphenol (1.0 eq) and imidazole (2.2 eq) in anhydrous DCM.

-

Addition of Silylating Agent: Cool the solution to 0 °C in an ice bath. Add a solution of TBDMS-Cl (1.1 eq) in anhydrous DCM dropwise to the stirred mixture over 15 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

Reactivity and Synthetic Utility

The synthetic value of this compound stems from the orthogonal reactivity of its two primary functional groups.

The Aryl Bromide: A Gateway to Cross-Coupling

The carbon-bromine bond on the aromatic ring is a prime site for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of modern synthetic chemistry for constructing biaryl scaffolds common in pharmaceuticals[4][5].

In this context, the aryl bromide of the title compound can be coupled with various aryl or vinyl boronic acids (or their esters) to generate complex molecular frameworks. The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step[5][6]. The relative reactivity of organohalides in Suzuki couplings is typically I > Br > Cl, making aryl bromides reliable and highly effective substrates[5].

Caption: Role of the title compound in a Suzuki-Miyaura cross-coupling reaction.

The TBDMS Ether: A Robust Protecting Group

The TBDMS ether serves to mask the reactivity of the phenolic hydroxyl group. This protection is essential when performing reactions that are incompatible with free phenols, such as organometallic additions or certain oxidations. The utility of a protecting group is defined by its ease of installation, its stability under various conditions, and its selective removal. The TBDMS group excels in all three areas.

Deprotection, or the removal of the silyl ether, is most commonly achieved using a source of fluoride ions, which have a very high affinity for silicon. Tetra-n-butylammonium fluoride (TBAF) is the most widely used reagent for this purpose due to its solubility in organic solvents and its relatively mild nature[7].

Sources

- 1. This compound | C13H21BrO2Si | CID 46739394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 3-bromo-4-methoxyphenol (C7H7BrO2) [pubchemlite.lcsb.uni.lu]

- 3. 3-Bromo-4-methoxyphenol | C7H7BrO2 | CID 608815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

(3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane CAS number

An In-Depth Technical Guide to (3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane

CAS Number: 1133116-37-6

Abstract

This guide provides a comprehensive technical overview of this compound, a key intermediate in modern organic synthesis. The compound, identified by CAS Number 1133116-37-6, serves as a valuable building block for researchers, particularly in the fields of medicinal chemistry and drug development.[1] Its structure incorporates a synthetically versatile aryl bromide and a sterically hindered silyl ether, offering a stable yet readily cleavable protecting group for the phenolic hydroxyl function. This document details its physicochemical properties, provides an expert-driven synthetic protocol with mechanistic insights, outlines its applications as a strategic intermediate, and discusses essential safety and handling procedures. The synthesis and utility are contextualized with field-proven insights to equip researchers and drug development professionals with the knowledge to effectively utilize this reagent in complex multi-step syntheses.

Introduction

This compound belongs to the class of aryl silyl ethers. Its strategic importance stems from the orthogonal reactivity of its key functional groups. The tert-butyldimethylsilyl (TBDMS) ether provides robust protection for the phenolic oxygen, rendering it inert to a wide range of non-fluoride-based reagents, such as organometallics and mild reducing agents. Simultaneously, the bromine atom on the aromatic ring acts as a versatile synthetic handle, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.

The 3-bromo-4-methoxy-substituted phenyl motif is a common substructure in numerous biologically active molecules.[2][3] Therefore, the ability to manipulate other parts of a target molecule without affecting the sensitive phenol, and then introduce functionality at the bromine position, makes this compound an invaluable precursor in the synthesis of complex pharmaceutical agents. This guide explains the causality behind its synthesis and application, providing a self-validating framework for its use in research and development.

Physicochemical and Structural Data

The fundamental properties of this compound are critical for its handling, reaction setup, and characterization. These data are summarized below.[1]

| Property | Value |

| CAS Number | 1133116-37-6[1] |

| IUPAC Name | (3-bromo-4-methoxyphenoxy)-tert-butyl-dimethylsilane[1] |

| Molecular Formula | C₁₃H₂₁BrO₂Si[1] |

| Molecular Weight | 317.29 g/mol [1] |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |

| Canonical SMILES | CC(C)(C)(C)OC1=CC(=C(C=C1)OC)Br[1] |

| InChIKey | KKBPSFFWSZBFER-UHFFFAOYSA-N[1] |

Synthesis: Protocol and Mechanistic Rationale

The synthesis of this compound is a straightforward but critical procedure involving the protection of a phenolic hydroxyl group. The quality of the final product is entirely dependent on the purity of the starting material and the precision of the experimental execution.

Retrosynthetic Analysis and Precursor Synthesis

The target molecule is logically disconnected at the silicon-oxygen bond, revealing its immediate precursor: 3-Bromo-4-methoxyphenol. This precursor itself can be synthesized from the commercially available 3-methoxyphenol via electrophilic aromatic substitution. A mild brominating agent like N-Bromosuccinimide (NBS) is ideal for this transformation, as it offers high selectivity and avoids over-bromination.[4] The methoxy group is an ortho-, para-director; however, the position para to the methoxy group is sterically hindered by the hydroxyl group, leading to bromination at the ortho position (C4) or the other ortho position (C2), as well as the para position (C6). The desired 4-bromo isomer is often obtained as part of a mixture that requires chromatographic separation.[4] For the purpose of this guide, we will assume pure 3-Bromo-4-methoxyphenol is available.

Caption: Retrosynthetic pathway for the target compound.

Detailed Experimental Protocol: Silylation

This protocol describes the protection of 3-Bromo-4-methoxyphenol using tert-Butyldimethylsilyl chloride (TBDMSCl). The choice of imidazole as the base is crucial; it not only scavenges the HCl byproduct but also acts as a nucleophilic catalyst, forming a highly reactive silylimidazolium intermediate that accelerates the reaction.[5]

Materials:

-

3-Bromo-4-methoxyphenol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Bromo-4-methoxyphenol (1.0 eq). Dissolve it in a minimal amount of anhydrous DCM.

-

Addition of Reagents: Add imidazole (2.2 eq) to the solution and stir until it dissolves. In a separate container, dissolve TBDMSCl (1.1 eq) in anhydrous DCM.

-

Silylation Reaction: Add the TBDMSCl solution dropwise to the stirred solution of the phenol and imidazole at room temperature. A white precipitate (imidazolium hydrochloride) will form.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting phenol. The reaction is typically complete within 2-4 hours at room temperature.[6]

-

Workup: Once the reaction is complete, quench it by adding deionized water. Transfer the mixture to a separatory funnel and dilute with more DCM.

-

Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine. This removes the imidazolium salt and any remaining acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate). Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield this compound as a pure oil.

Applications in Synthetic Strategy

The primary utility of this compound is as a bifunctional intermediate, enabling selective transformations at the bromine center while the phenol is protected.

Role as a Protected Phenol

The TBDMS group is a workhorse protecting group in organic synthesis due to its stability across a wide pH range and its resistance to many common reagents. It is cleaved selectively under specific conditions, most commonly using a fluoride source like tetrabutylammonium fluoride (TBAF) in THF. This orthogonality allows for complex synthetic sequences to be performed without unintended reactions at the phenolic oxygen.

Utility as a Synthetic Building Block

The aryl bromide moiety is a gateway to a vast array of chemical transformations. It allows for the strategic introduction of new functionalities late in a synthetic sequence.

Caption: Key synthetic transformations using the title compound.

Examples of Key Reactions:

-

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst to form a C-C bond, creating biaryl structures common in pharmaceuticals.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a C-N bond, yielding substituted anilines.

-

Lithium-Halogen Exchange: Treatment with an organolithium reagent (e.g., n-BuLi) at low temperature generates an aryllithium species, which can then react with various electrophiles.[7]

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Safety glasses, a lab coat, and chemical-resistant gloves are mandatory.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Silyl halides and their byproducts can be corrosive and moisture-sensitive. While this compound is an ether, related reagents can be irritants.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture, as silyl ethers can be susceptible to hydrolysis under acidic or basic conditions. Storing under an inert atmosphere is recommended for long-term stability.

Conclusion

This compound (CAS: 1133116-37-6) is a highly valuable and versatile intermediate for organic synthesis. Its utility is defined by the robust TBDMS protecting group and the reactive aryl bromide handle, which allow for selective and strategic bond constructions. The synthetic protocols and mechanistic rationale provided in this guide offer researchers and drug development professionals the foundational knowledge required to confidently incorporate this building block into their synthetic programs, facilitating the efficient construction of complex molecular targets.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Gelest. General Silylation Procedures. [Link]

-

ResearchGate. Techniques for Silylation. [Link]

-

The Royal Society of Chemistry. Aryl Silane Oxidation - Supporting Information. [Link]

Sources

- 1. This compound | C13H21BrO2Si | CID 46739394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Bromo-4-methoxyphenethylamine 97 159465-27-7 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. General Silylation Procedures - Gelest [technical.gelest.com]

- 7. rsc.org [rsc.org]

- 8. (3-溴丙氧基)-叔丁基二甲基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Spectroscopic and Analytical Guide to (3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectral and analytical characteristics of (3-bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane, a key intermediate in various synthetic pathways. In the absence of publicly available experimental spectra, this document leverages predictive methodologies and comparative data from analogous structures to offer a robust characterization. The guide covers predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) fragmentation patterns. Furthermore, it outlines detailed, field-proven protocols for the synthesis of the title compound and the acquisition of its spectral data, ensuring scientific integrity and reproducibility. This document is intended to serve as a vital resource for researchers in medicinal chemistry and materials science, enabling them to identify, characterize, and effectively utilize this versatile chemical entity.

Introduction: The Significance of this compound

This compound, with the molecular formula C₁₃H₂₁BrO₂Si, is a silyl ether that serves as a valuable building block in organic synthesis. The presence of a reactive bromine atom on the aromatic ring, coupled with a protected phenol in the form of a bulky tert-butyldimethylsilyl (TBDMS) ether, makes it an ideal substrate for a variety of coupling reactions and further functionalization. The methoxy group also influences the electronic properties of the aromatic ring, adding another layer of synthetic utility.

The TBDMS protecting group is favored for its stability under a range of reaction conditions and its straightforward removal under mild protocols.[1] This guide provides a comprehensive overview of the predicted spectral data for this compound, offering a benchmark for researchers to confirm its identity and purity in a laboratory setting.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound. These predictions are generated using established algorithms and provide a reliable reference for experimental verification.[2][3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the methoxy and TBDMS groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.05 | d | 1H | Ar-H |

| ~6.85 | d | 1H | Ar-H |

| ~6.75 | dd | 1H | Ar-H |

| ~3.80 | s | 3H | -OCH₃ |

| ~0.95 | s | 9H | -C(CH₃)₃ |

| ~0.15 | s | 6H | -Si(CH₃)₂ |

Predicted in CDCl₃ at 400 MHz.

Interpretation:

-

The aromatic region is expected to show three distinct signals due to the substitution pattern on the benzene ring. The protons will exhibit coupling to each other, leading to doublets (d) and a doublet of doublets (dd).

-

The methoxy group will appear as a sharp singlet at approximately 3.80 ppm.

-

The tert-butyl group of the TBDMS ether will present as a singlet integrating to nine protons around 0.95 ppm.

-

The two methyl groups attached to the silicon atom will give rise to a singlet integrating to six protons at approximately 0.15 ppm.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (ppm) | Assignment |

| ~150.0 | Ar-C-O |

| ~148.0 | Ar-C-O |

| ~125.0 | Ar-C-H |

| ~118.0 | Ar-C-H |

| ~115.0 | Ar-C-Br |

| ~112.0 | Ar-C-H |

| ~56.0 | -OCH₃ |

| ~25.5 | -C(CH₃)₃ |

| ~18.0 | -C(CH₃)₃ |

| ~ -4.5 | -Si(CH₃)₂ |

Predicted in CDCl₃ at 100 MHz.

Interpretation:

-

The spectrum will show six distinct signals in the aromatic region, corresponding to the six carbon atoms of the benzene ring.

-

The carbon of the methoxy group will appear around 56.0 ppm.

-

The quaternary carbon and the methyl carbons of the tert-butyl group will be observed at approximately 18.0 ppm and 25.5 ppm, respectively.

-

The two equivalent methyl carbons on the silicon atom will have a characteristic upfield shift, appearing around -4.5 ppm.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The expected IR absorption bands for this compound are summarized below.[4][5]

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Bond | Functional Group |

| 3100-3000 | Medium | C-H | Aromatic C-H Stretch |

| 2960-2850 | Strong | C-H | Aliphatic C-H Stretch |

| 1600-1475 | Medium-Weak | C=C | Aromatic C=C Stretch |

| 1250-1000 | Strong | C-O | Aryl Ether C-O Stretch |

| 1250-1000 | Strong | Si-O-C | Si-O-C Stretch |

| 840-780 | Strong | Si-C | Si-C Stretch |

| 800-600 | Strong | C-Br | C-Br Stretch |

Interpretation:

The IR spectrum will be characterized by strong C-H stretching vibrations from the aliphatic groups of the TBDMS moiety and the methoxy group. The aromatic C-H and C=C stretching bands will also be present. A strong and broad absorption in the 1250-1000 cm⁻¹ region will be indicative of the aryl ether and the Si-O-C linkages. The presence of the C-Br bond will be confirmed by a strong absorption in the fingerprint region.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Expected Molecular Ion:

The molecular weight of this compound is 317.29 g/mol . Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Predicted Fragmentation Pathway:

The fragmentation of aryl tert-butyldimethylsilyl ethers is well-documented.[6][7][8] The primary fragmentation is expected to be the loss of the tert-butyl radical, which is a stable radical, leading to a prominent [M-57]⁺ peak.

Caption: Primary fragmentation of the molecular ion.

Further fragmentation of the [M-57]⁺ ion can occur through various pathways, including the loss of a methyl radical or rearrangement reactions.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the acquisition of its spectral data.

Synthesis

The synthesis is a two-step process starting from 3-methoxyphenol.

Step 1: Bromination of 3-methoxyphenol to 3-bromo-4-methoxyphenol [9]

Caption: Synthesis of the phenol precursor.

-

Dissolve 3-methoxyphenol in a suitable solvent such as tetrahydrofuran (THF).

-

Slowly add N-bromosuccinimide (NBS) portion-wise at room temperature.

-

Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to obtain 3-bromo-4-methoxyphenol.

Step 2: Silylation of 3-bromo-4-methoxyphenol [10]

Caption: Silylation of the phenol.

-

Dissolve 3-bromo-4-methoxyphenol in an anhydrous solvent like dimethylformamide (DMF).

-

Add imidazole, followed by the dropwise addition of tert-butyldimethylsilyl chloride (TBDMSCl).

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure and purify the residue by column chromatography to yield the final product.

Spectral Data Acquisition

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Parameters: For ¹H NMR, acquire data with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, use proton decoupling and an adequate relaxation delay.

IR Spectroscopy:

-

Sample Preparation: Prepare a thin film of the neat compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Parameters: Typically, scan the region from 4000 to 400 cm⁻¹.

Mass Spectrometry:

-

Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Analysis: Analyze the resulting mass-to-charge ratios (m/z) and their relative abundances.

Conclusion

This technical guide provides a comprehensive predicted spectral characterization of this compound, a compound of significant interest in synthetic chemistry. By presenting predicted NMR, IR, and MS data, alongside detailed experimental protocols, this document serves as a practical resource for researchers. The provided information will aid in the unambiguous identification and quality control of this versatile building block, thereby facilitating its application in the development of novel pharmaceuticals and advanced materials.

References

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.

-

Wikipedia. (2023). Infrared spectroscopy correlation table. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Chart. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

- Bartoszewicz, A., Kalek, M., Nilsson, J., Hiresova, R., & Stawinski, J. (2008). Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine. Synlett, 2008(01), 37-40.

- de Mattos, M. C. S., Sanseverino, A. M., & da Silva, E. T. (2005). Microwave-Assisted Protection of Phenols as tert-Butyldimethylsilyl (TBDMS) Ethers Under Solvent-Free Conditions.

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

NMRium. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

-

NMRium. (n.d.). Predict. Retrieved from [Link]

-

chemmunicate !. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR [Video]. YouTube. [Link]

- Lakshman, M. K., Tine, F. A., Khandaker, T. A., & V. (2001). Mild Base Mediated Desilylation of Various Phenolic Silyl Ethers.

- Khan, A. T., & Mondal, E. (2004). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters, 45(49), 9139-9141.

-

PubChem. (n.d.). 3-bromo-4-methoxyphenol. Retrieved from [Link]

- Google Patents. (n.d.). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

AbacipharmTech. (n.d.). 3-Bromo-4-methoxyphenol. Retrieved from [Link]

- Harvey, D. J., & Vouros, P. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 38(6), 523-629.

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 2. PROSPRE [prospre.ca]

- 3. CASPRE [caspre.ca]

- 4. eng.uc.edu [eng.uc.edu]

- 5. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. scribd.com [scribd.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. tandfonline.com [tandfonline.com]

NMR analysis of (3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Analysis of (3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane

Introduction: The Analytical Imperative for Silyl-Protected Phenols

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science research, the use of protecting groups is fundamental. Among these, silyl ethers are workhorses for the temporary masking of hydroxyl functionalities due to their predictable stability and orthogonal removal conditions. The (tert-butyl)dimethylsilyl (TBDMS or TBS) group is exceptionally common for protecting phenols. Verifying the successful installation of this group and confirming the integrity of the molecular scaffold is a critical quality control step, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical tool.

This guide provides a comprehensive technical examination of the NMR analysis of a representative silyl-protected phenol, this compound. We will move beyond a simple recitation of expected chemical shifts to explore the causal relationships between molecular structure and spectral output. This document is intended for researchers, scientists, and drug development professionals who rely on high-fidelity analytical data to drive their scientific endeavors.

Molecular Structure and Predicted NMR Environments

A robust NMR analysis begins with a theoretical dissection of the molecule's electronic landscape. The target analyte is composed of three distinct structural motifs, each with characteristic NMR signatures.

-

The (tert-butyl)dimethylsilyl (TBDMS) Group: This bulky protecting group contains two sets of magnetically equivalent protons: the six methyl protons attached directly to the silicon atom and the nine protons of the tert-butyl group. Their signals are highly shielded due to the electropositive nature of silicon and are typically found far upfield in the ¹H NMR spectrum, providing an unambiguous confirmation of the silyl ether's presence.[1][2]

-

The Methoxy Group: The methyl protons of the methoxy group are deshielded by the adjacent oxygen atom. They appear as a sharp singlet, with a chemical shift that is characteristic of aromatic methoxy ethers.[3]

-

The 1,3,4-Trisubstituted Aromatic Ring: The benzene ring possesses three remaining aromatic protons. Their chemical shifts and coupling patterns are dictated by the electronic effects (both inductive and resonance) of the three substituents: the electron-donating TBDMS-oxy and methoxy groups, and the electron-withdrawing bromine atom. The interplay of these effects and the protons' relative positions (ortho, meta, para) creates a unique and diagnostic splitting pattern.[4][5][6]

Below is a diagram illustrating the molecular structure with protons labeled for the subsequent spectral analysis.

Caption: Standardized workflow for NMR spectral acquisition and analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is an excellent choice as it is a good solvent for this class of compounds and its residual proton peak (δ ≈ 7.26 ppm) and carbon triplet (δ ≈ 77.2 ppm) are well-documented. [7][8] * Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm for both ¹H and ¹³C spectra. [9] * Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

Instrumental Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

For ¹H NMR: Acquire the spectrum using a standard pulse-acquire sequence. Typical parameters on a 400 MHz instrument would be a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and accumulating 8-16 scans for a good signal-to-noise ratio. [10] * For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, more scans are required (e.g., 256-1024). A wider spectral width is necessary to encompass the full range of carbon chemical shifts. [8]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in positive absorption mode.

-

Perform a baseline correction to obtain a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Spectral Interpretation: Decoding the Data

The processed spectra provide a detailed fingerprint of the molecule. The following sections predict and explain the key features of the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is characterized by sharp, well-resolved signals in three distinct regions.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Coupling |

| Si-(CH₃)₂ | ~0.2 | Singlet | 6H | Highly shielded by the electropositive silicon atom. [2] |

| C-(CH₃)₃ | ~1.0 | Singlet | 9H | Characteristic upfield signal for the tert-butyl group of the TBDMS ether. [1][2] |

| Ar-OCH₃ | ~3.8 | Singlet | 3H | Typical chemical shift for a methyl group attached to an aromatic ether oxygen. [3] |

| H-5 | ~6.8 - 7.0 | Doublet | 1H | Shielded by the ortho-methoxy group. Split by H-6 with a typical ortho coupling constant (³J ≈ 7-10 Hz). [11] |

| H-6 | ~6.9 - 7.1 | Doublet of Doublets | 1H | Coupled to H-5 (ortho, ³J ≈ 7-10 Hz) and H-2 (meta, ⁴J ≈ 2-4 Hz). [11] |

| H-2 | ~7.1 - 7.3 | Doublet | 1H | Deshielded by the adjacent bromine atom. Split by H-6 with a small meta coupling constant (⁴J ≈ 2-4 Hz). [4] |

The splitting pattern in the aromatic region is particularly informative and confirms the 1,3,4-substitution pattern.

Caption: Coupling relationships between the aromatic protons of the analyte.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, as all carbons in the molecule are in unique chemical environments.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| Si-(C H₃)₂ | ~ -4 | Highly shielded carbon attached to silicon. |

| Si-C (CH₃)₃ | ~ 18 | Quaternary carbon of the tert-butyl group. |

| C-(C H₃)₃ | ~ 26 | Methyl carbons of the tert-butyl group. |

| Ar-OC H₃ | ~ 56 | Typical range for an aromatic methoxy carbon. [12][13] |

| C -Br (C-3) | ~ 112 | Carbon attached to bromine; experiences a "heavy atom" shielding effect. |

| Aromatic C-H | ~ 115 - 125 | Three distinct signals for the protonated aromatic carbons (C-2, C-5, C-6). |

| Aromatic C-O | ~ 148 - 155 | Two distinct signals for the quaternary carbons attached to oxygen (C-1, C-4), which are significantly deshielded. |

Advanced Techniques: 2D NMR for Unambiguous Assignment

For complex molecules or to provide an irrefutable level of structural proof, two-dimensional (2D) NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling correlations. A COSY spectrum would show a cross-peak between H-6 and H-5 (strong, due to large ortho coupling) and another cross-peak between H-6 and H-2 (weaker, due to small meta coupling). This directly confirms the connectivity of the aromatic spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show cross-peaks for (H-2/C-2), (H-5/C-5), (H-6/C-6), (methoxy H/methoxy C), etc., allowing for the definitive assignment of the protonated carbons in the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. For instance, the methoxy protons (H of -OCH₃) would show a correlation to the aromatic C-4, confirming the attachment point of the methoxy group.

Troubleshooting and Impurity Analysis

A "clean" spectrum is the ideal, but often not the reality. Common spectral artifacts or impurities include:

-

Residual Starting Material (3-Bromo-4-methoxyphenol): The most telling sign would be the presence of a broad singlet for the phenolic -OH proton, typically between δ 5-8 ppm. The aromatic signals would also be shifted compared to the silylated product.

-

Hydrolysis: If the compound has been exposed to moisture, some hydrolysis back to the phenol may occur.

-

Solvent Peaks: Residual non-deuterated solvent (e.g., CHCl₃ in CDCl₃) will appear at its known chemical shift. [14]* Grease: Silicone grease from glassware can introduce broad signals around 0 ppm. [14]

Conclusion

The is a clear demonstration of how fundamental NMR principles can be applied to provide rigorous structural verification. The characteristic upfield signals of the TBDMS group, the singlet of the methoxy group, and the diagnostic doublet and doublet of doublets pattern in the aromatic region collectively form a unique spectral signature. By employing the systematic workflow and analytical reasoning detailed in this guide, researchers can confidently and accurately characterize this and structurally related molecules, ensuring the fidelity of their chemical matter and the integrity of their scientific outcomes.

References

-

Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A. [Link]

-

Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the... ResearchGate. [Link]

-

Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. PubMed. [Link]

-

Methoxy groups just stick out. ACD/Labs. [Link]

-

NMR Spectroscopy of Aromatic Compounds (#1e). ResearchGate. [Link]

-

Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]

-

Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

1H proton nmr spectrum of phenol. Doc Brown's Chemistry. [Link]

-

This compound. PubChem. [Link]

-

Supporting Information. Beilstein Journals. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. acdlabs.com [acdlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scs.illinois.edu [scs.illinois.edu]

An Application Scientist's Guide to the Mass Spectrometric Characterization of (3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane

Introduction

In the landscape of drug development and synthetic chemistry, the unambiguous structural confirmation of novel intermediates is a cornerstone of procedural validity and final product integrity. This guide provides an in-depth technical framework for the mass spectrometric analysis of (3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane, a compound representative of silylated aromatic ethers commonly encountered as synthetic intermediates.

As a molecule not cataloged in commercial mass spectral libraries, its characterization demands a predictive, first-principles approach. This document outlines the core analytical strategies, from ionization method selection to the detailed prediction of fragmentation pathways, providing researchers with a robust methodology for structural elucidation. We will explore the complementary roles of high-energy Electron Ionization (EI) for structural fingerprinting and soft-ionization techniques like Electrospray Ionization (ESI) for definitive molecular weight confirmation.

Part 1: Analytical Strategy & Physicochemical Properties

The analyte, this compound, possesses distinct chemical features that dictate the optimal analytical approach.

-

Structure and Molecular Weight:

-

Formula: C₁₃H₂₁BrO₂Si

-

Average Mass: 333.3 g/mol

-

Monoisotopic Mass: 332.0494 g/mol (for ⁷⁹Br) and 334.0473 g/mol (for ⁸¹Br)

-

-

Key Structural Features:

-

TBDMS Ether: The bulky tert-butyldimethylsilyl (TBDMS) group increases the molecule's volatility and thermal stability, making it highly suitable for Gas Chromatography (GC). This group is also known for its predictable and characteristic fragmentation patterns.[1][2]

-

Aromatic Core: A substituted phenyl ring containing a bromine atom and a methoxy group.

-

Bromine Atom: The near 1:1 natural abundance of ⁷⁹Br and ⁸¹Br isotopes provides an unmistakable isotopic signature in the mass spectrum, serving as a powerful diagnostic tool.[3][4]

-

Given these properties, a dual-pronged analytical strategy is recommended:

-

Primary Analysis (GC-MS): Utilizes Electron Ionization (EI) to induce extensive, reproducible fragmentation. This "hard" ionization technique is ideal for generating a detailed structural fingerprint.[5][6]

-

Confirmatory Analysis (LC-MS): Employs Electrospray Ionization (ESI), a "soft" technique, to generate protonated molecules or adducts with minimal fragmentation, providing clear confirmation of the molecular weight.[7][8]

Part 2: Primary Analysis: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

GC-EI-MS is the premier technique for this analysis due to the analyte's volatility and the rich structural information provided by EI fragmentation.

Experimental Protocol: GC-EI-MS

This protocol is a self-validating system designed for robust and reproducible results.

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the analyte in a volatile solvent like Ethyl Acetate or Dichloromethane.

-

Perform serial dilutions to a working concentration of 1-10 µg/mL.

-

Include a blank solvent injection and a standard mixture (e.g., alkanes) to verify system cleanliness and retention time calibration.

-

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/Splitless, operated in split mode (e.g., 20:1) at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms).

-

Oven Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.[5]

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-500 to ensure capture of low-mass fragments and the molecular ion.

-

Data Acquisition: Full scan mode.

-

Predicted EI Fragmentation Pathways

Under 70 eV EI conditions, the molecule will ionize to a radical cation (M+•) which then undergoes a series of predictable fragmentation reactions.

-

Molecular Ion (M+•) at m/z 332/334: The molecular ion will appear as a distinct doublet with a 1:1 intensity ratio, characteristic of a monobrominated compound.[3][4] Its intensity may be low due to the high propensity for fragmentation.

-

Loss of a tert-Butyl Radical ([M-57]⁺) at m/z 275/277: This is the most anticipated and often the most abundant fragmentation (the base peak) for TBDMS ethers.[1][9] It involves the cleavage of the bond between the silicon atom and the bulky tert-butyl group, resulting in a highly stabilized silylium ion. This fragment will also exhibit the 1:1 bromine isotope pattern.

-

Loss of a Methyl Radical ([M-15]⁺) at m/z 317/319: Cleavage of a methyl group from the silicon atom or the methoxy group on the aromatic ring can occur, though this is typically less favorable than the loss of the larger tert-butyl group.

-

Aromatic Core Fragments: Further fragmentation of the [M-57]⁺ ion can lead to cleavage of the Si-O bond, generating ions representative of the brominated phenoxy moiety, such as [C₇H₆O₂Br]⁺ at m/z 201/203.

Tabulated Summary of Predicted Key Ions (GC-EI-MS)

| m/z (⁷⁹Br / ⁸¹Br) | Proposed Structure / Origin | Significance |

| 332 / 334 | [C₁₃H₂₁BrO₂Si]⁺• | Molecular Ion (M+•) ; Confirms molecular weight and bromine presence. |

| 275 / 277 | [M - C₄H₉]⁺ | Base Peak ; Definitive signature of a TBDMS ether.[1] |

| 317 / 319 | [M - CH₃]⁺ | Minor fragment; confirms presence of methyl groups. |

| 201 / 203 | [C₇H₆O₂Br]⁺ | Fragment representing the brominated aromatic core. |

| 186 / 188 | [C₆H₃O₂Br]⁺• | Further fragmentation of the aromatic core (loss of CH₃). |

Part 3: Confirmatory Analysis: Liquid Chromatography-Electrospray Ionization MS (LC-ESI-MS)

LC-ESI-MS serves as an orthogonal technique to provide unambiguous molecular weight data, which can be weak or absent in the EI spectrum.

Experimental Protocol: LC-ESI-MS

-

Sample Preparation:

-

Use the same stock solution as for GC-MS, diluted in a mobile-phase compatible solvent like Methanol or Acetonitrile to 0.1-1 µg/mL.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Gas Temperature: 325°C.

-

Gas Flow: 8 L/min.

-

Scan Range: m/z 100-600.

-

Trustworthiness Check: The use of 0.1% formic acid aids in the formation of the protonated molecule [M+H]⁺, providing a clear target ion.[7]

-

Predicted ESI Spectrum

As a soft ionization method, ESI imparts minimal energy, preserving the intact molecule.[8] The primary ions expected in the positive ion mode spectrum are:

-

Protonated Molecule ([M+H]⁺) at m/z 333.0572 / 335.0552: This will be the most abundant ion, providing high-confidence confirmation of the monoisotopic mass.

-

Sodium Adduct ([M+Na]⁺) at m/z 355.0392 / 357.0371: Often observed due to the ubiquitous presence of sodium salts, this adduct further validates the molecular weight.

Minimal in-source fragmentation is expected, making ESI an excellent tool for molecular formula confirmation when analyzed on a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

Conclusion

The mass spectrometric characterization of this compound is a clear example of predictive, structure-based analytical science. By integrating the detailed structural fingerprint from GC-EI-MS with the unambiguous molecular weight confirmation from LC-ESI-MS, researchers can achieve a high degree of confidence in the compound's identity. The key diagnostic markers—the 1:1 isotopic doublet from bromine and the characteristic neutral loss of 57 Da from the TBDMS group—form a self-validating analytical signature that is crucial for advancing research and development in synthetic chemistry.

References

-

Laulhé, S., et al. (2012). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Journal of Mass Spectrometry. Available at: [Link]

-

Li, A., et al. (2024). In situ analysis of heavy metals and halogenated compounds in reclaimed water using novel electrospray ionization combined with plasma ionization linear ion trap mass spectrometry. RSC Publishing. Available at: [Link]

-

Hwu, J. R., et al. (1998). New Fragmentation Process in Mass Spectrometry of Carbonyl Compounds with a δ-Silyl Group. Organometallics, ACS Publications. Available at: [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Chemistry Steps. Available at: [Link]

-

Zakon, Y., et al. (2017). Compound-specific bromine isotope analysis of brominated diphenyl ethers using gas chromatography multiple collector/inductively coupled plasma mass spectrometry. ResearchGate. Available at: [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Phenol, 2-methoxy-. NIST WebBook. Available at: [Link]

-

Le-Gresley, A., et al. (2002). Gas-liquid chromatography-mass spectrometry of hydroxy fatty acids as their methyl esters tert.-butyldimethylsilyl ethers. PubMed. Available at: [Link]

-

Harvey, D. J., & Vouros, P. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews. Available at: [Link]

-

Zakon, Y., et al. (2016). Compound-specific bromine isotope ratio analysis using gas chromatography/quadrupole mass spectrometry. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Figure 3. Mass spectrum of compound 1 Analysis of the fragmentation... ResearchGate. Available at: [Link]

-

Laulhé, S., et al. (2012). Figure 3 from Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement... Semantic Scholar. Available at: [Link]

-

Syrjänen, K., et al. (2000). The identification of dilignols from dehydrogenation mixtures of coniferyl alcohol and apocynol... by LC-ES-MS/MS. PubMed. Available at: [Link]

-

Kelly, R. W., & Taylor, P. L. (1976). tert-Butyl dimethylsilyl ethers as derivatives for qualitative analysis of steroids and prostaglandins by gas phase methods. Analytical Chemistry, ACS Publications. Available at: [Link]

-

Sharkey, A. G., et al. (1957). Mass Spectra of Trimethylsilyl Derivatives. Analytical Chemistry, ACS Publications. Available at: [Link]

-

da Silva, M. J., et al. (2015). Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry. SciELO. Available at: [Link]

-

Stanstrup, J., et al. (2022). GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches. National Institutes of Health (NIH). Available at: [Link]

-

Clark, C. R., & Abiedalla, Y. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. Available at: [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. University of Calgary. Available at: [Link]

-

Chad's Prep. (2018). 14.5 Isotope Effects in Mass Spectrometry | Organic Chemistry. YouTube. Available at: [Link]

-

Springer Protocols. (n.d.). GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals. Springer Nature. Available at: [Link]

-

Fiehn, O. (2002). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Metabolic Profiling. Available at: [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Wikipedia. Available at: [Link]

-

LCGC International. (2019). Electron Ionization for GC–MS. LCGC International. Available at: [Link]

-

Venter, A., & Botha, M. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health (NIH). Available at: [Link]

-

University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. UC Davis Chem Wiki. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. Available at: [Link]

-

Laskin, J., et al. (2016). An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. Analytical Methods, RSC Publishing. Available at: [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. University of Arizona. Available at: [Link]

-

All about chemistry. (2022). Electron impact ionization | ionization techniques in mass spectrometry. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Gas-liquid chromatography-mass spectrometry of hydroxy fatty acids as their methyl esters tert.-butyldimethylsilyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. youtube.com [youtube.com]

- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

The Strategic Application of TBDMS Protection for 3-Bromo-4-methoxyphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of multi-step organic synthesis, the judicious selection and implementation of protecting groups are paramount to achieving target molecules with high fidelity. The tert-butyldimethylsilyl (TBDMS) group stands as a cornerstone for the protection of hydroxyl functionalities due to its robust nature, ease of introduction, and selective removal under specific conditions. This guide provides a comprehensive technical analysis of the stability and strategic utility of the TBDMS protecting group on 3-bromo-4-methoxyphenol, a versatile intermediate in the synthesis of complex pharmaceuticals and biologically active compounds. We will delve into the nuanced interplay of electronic and steric factors governing its stability, provide field-proven experimental protocols, and explore potential side reactions to empower researchers with the knowledge to effectively utilize this protected building block.

Core Principles of TBDMS Ether Stability on the Phenolic Scaffold

The stability of a TBDMS ether is not absolute but rather a dynamic property influenced by the chemical environment. The core of its utility lies in its kinetic stability, which is significantly greater than that of smaller silyl ethers like trimethylsilyl (TMS) ethers, primarily due to the steric hindrance imparted by the bulky tert-butyl group.[1] This steric shield effectively hinders the approach of both acidic and basic reagents to the silicon-oxygen bond.

On the aromatic ring of 3-bromo-4-methoxyphenol, the electronic character of the substituents further modulates the stability of the TBDMS ether. The methoxy group at the para position is a strong electron-donating group, which increases the electron density on the phenoxy oxygen. This, in turn, can influence the lability of the Si-O bond. Conversely, the bromine atom at the meta position to the hydroxyl group is an electron-withdrawing group, which has a lesser, but still notable, electronic influence.

General Stability Profile

The TBDMS ether of 3-bromo-4-methoxyphenol exhibits a broad window of stability, making it compatible with a wide array of synthetic transformations. A general overview of its stability is presented below:

| Condition Category | Reagent/Condition | Stability of TBDMS-protected 3-bromo-4-methoxyphenol |

| Acidic Conditions | Mild aqueous acids (e.g., acetic acid) | Generally stable for short periods at room temperature. |

| Stronger aqueous acids (e.g., HCl, H₂SO₄) | Liable to cleavage, especially with prolonged exposure or heating. | |

| Lewis acids (e.g., ZnCl₂, TiCl₄) | Can promote cleavage, depending on the strength of the acid and reaction conditions. | |

| Basic Conditions | Aqueous bases (e.g., NaOH, KOH) | Generally stable, a key feature of silyl ether protecting groups. |

| Carbonate bases (e.g., K₂CO₃, Cs₂CO₃) in alcoholic solvents | Can effect slow cleavage, particularly at elevated temperatures. | |

| Amine bases (e.g., triethylamine, DBU) | Generally stable. | |

| Nucleophilic Conditions | Fluoride ion sources (e.g., TBAF, HF-pyridine) | Readily cleaved. This is the most common method for deprotection. |

| Organometallic reagents (e.g., Grignard, organolithiums) | Generally stable, allowing for reactions at other sites of the molecule. | |

| Reductive Conditions | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable. |

| Hydride reagents (e.g., NaBH₄, LiAlH₄) | Stable. | |

| Oxidative Conditions | Common oxidants (e.g., PCC, PDC, Swern, Dess-Martin) | Stable. |

Experimental Protocols

Protection of 3-Bromo-4-methoxyphenol with TBDMSCl

This protocol outlines a standard and reliable method for the synthesis of (3-bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane.

Materials:

-

3-Bromo-4-methoxyphenol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 3-bromo-4-methoxyphenol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

-

Stir the solution at room temperature until all the imidazole has dissolved.

-

Add TBDMSCl (1.2 eq) portion-wise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product as a colorless oil or low-melting solid.

Causality Behind Experimental Choices:

-

Imidazole: Acts as both a base to deprotonate the phenol and as a nucleophilic catalyst to form a highly reactive silylimidazolium intermediate, which accelerates the silylation reaction.[2]

-

DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction. Silylations are often faster in DMF compared to less polar solvents like dichloromethane.[3]

-

Aqueous Workup: The washes with water, sodium bicarbonate, and brine are crucial for removing DMF, unreacted imidazole, and other water-soluble byproducts.

Deprotection of TBDMS-protected 3-Bromo-4-methoxyphenol

The cleavage of the TBDMS ether is most commonly and efficiently achieved using a fluoride source.

Materials:

-

This compound

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the TBDMS-protected 3-bromo-4-methoxyphenol (1.0 eq) in anhydrous THF.

-

Add the 1.0 M solution of TBAF in THF (1.1 eq) dropwise to the stirred solution at room temperature.

-

Monitor the reaction by TLC. The deprotection is typically rapid, often completing within 30 minutes to an hour.

-

Once the reaction is complete, quench by adding saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x volumes).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary.

Causality Behind Experimental Choices:

-

TBAF: The fluoride ion has a very high affinity for silicon, forming a strong Si-F bond. This thermodynamic driving force makes fluoride-mediated desilylation a highly effective and mild method.[2]

-

THF: A common solvent for TBAF reactions, as it is aprotic and effectively solubilizes both the substrate and the reagent.

-

Ammonium Chloride Quench: This step neutralizes the reaction mixture and helps to remove any remaining fluoride ions during the aqueous workup.

Navigating Potential Side Reactions: The Case of Ortho-Lithiation

A critical consideration when employing TBDMS-protected phenols in synthesis is the potential for directed ortho-metalation (DoM). The TBDMS-oxy group, while sterically bulky, can act as a directing group for lithiation at the ortho position. In the case of this compound, there are two potential sites for lithiation ortho to the silyloxy group: C2 and C6.

The methoxy group is also a powerful directing group for ortho-lithiation. The interplay between the directing effects of the TBDMS-oxy and methoxy groups, along with the steric hindrance from the bromine atom, will determine the regioselectivity of the lithiation. It is plausible that lithiation could occur at the C2 position, directed by the TBDMS-oxy group, or at the C5 position, directed by the methoxy group. Careful control of the lithiation conditions (base, temperature, and additives) is crucial to achieve the desired regioselectivity or to avoid this side reaction altogether if functionalization at another position is intended. Researchers should be aware of this potential reactivity and screen conditions accordingly.

Conclusion

The TBDMS protecting group offers a robust and versatile strategy for masking the hydroxyl functionality of 3-bromo-4-methoxyphenol, enabling a wide range of subsequent chemical transformations. Its stability under a broad spectrum of conditions, coupled with its facile and selective removal, underscores its value in modern organic synthesis. A thorough understanding of the factors influencing its stability, as well as an awareness of potential side reactions like ortho-lithiation, are essential for its successful application. The protocols and principles outlined in this guide are intended to provide a solid foundation for researchers to confidently and effectively employ this valuable synthetic tool in their pursuit of complex molecular targets.

References

-

Corey, E. J.; Venkateswarlu, A. Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. J. Am. Chem. Soc.1972 , 94 (17), 6190–6191. [Link]

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. [Link]

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

-

Kaburagi, Y.; Kishi, Y. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Org. Lett.2007 , 9 (4), 723–726. [Link]

-

Snieckus, V. Directed ortho metalation. Toluene-α-sulfonamides and -α-sulfonates as new synthetic tools for aromatic functionalization. Chem. Rev.1990 , 90 (6), 879–933. [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. TBMDS Protection of a Phenol going way over expected time? [Link]

Sources

A Guide to (3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane: A Trifunctional Linchpin in Complex Molecule Synthesis

Abstract